molecular formula C17H20N8 B12261053 N,N-dimethyl-6-(4-{pyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-amine

N,N-dimethyl-6-(4-{pyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-amine

Cat. No.: B12261053
M. Wt: 336.4 g/mol
InChI Key: WAXKMOZRBYPXHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-dimethyl-6-(4-{pyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-amine is a complex organic compound that belongs to the class of pyridopyrimidine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications, particularly in the field of cancer treatment.

Properties

Molecular Formula

C17H20N8

Molecular Weight

336.4 g/mol

IUPAC Name

N,N-dimethyl-6-(4-pyrido[3,4-d]pyrimidin-4-ylpiperazin-1-yl)pyrimidin-4-amine

InChI

InChI=1S/C17H20N8/c1-23(2)15-9-16(21-12-20-15)24-5-7-25(8-6-24)17-13-3-4-18-10-14(13)19-11-22-17/h3-4,9-12H,5-8H2,1-2H3

InChI Key

WAXKMOZRBYPXHR-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC=NC(=C1)N2CCN(CC2)C3=NC=NC4=C3C=CN=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-6-(4-{pyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-amine typically involves multi-step organic reactions. One common method includes the condensation of pyridopyrimidine derivatives with piperazine, followed by N,N-dimethylation. The reaction conditions often require the use of catalysts such as sodium hydroxide or ethoxide and solvents like dimethylformamide (DMF) or n-butanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production. The use of high-pressure liquid chromatography (HPLC) and other purification techniques is common to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-6-(4-{pyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols. Substitution reactions typically result in alkylated derivatives .

Scientific Research Applications

N,N-dimethyl-6-(4-{pyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-amine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with various biological targets, including enzymes and receptors.

    Medicine: Investigated for its potential as an anticancer agent, particularly as a CDK2 inhibitor.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals .

Mechanism of Action

The compound exerts its effects primarily through inhibition of cyclin-dependent kinase 2 (CDK2). By binding to the active site of CDK2, it prevents the phosphorylation of target proteins, thereby inhibiting cell cycle progression and inducing apoptosis in cancer cells. This mechanism makes it a promising candidate for cancer therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-dimethyl-6-(4-{pyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-amine stands out due to its specific structure, which allows for high affinity binding to CDK2. This specificity enhances its potential efficacy and reduces off-target effects compared to other similar compounds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.